2-(苄硫基)-N-(1-(5-(三氟甲基)吡啶-2-基)吡咯烷-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

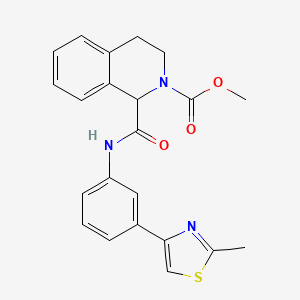

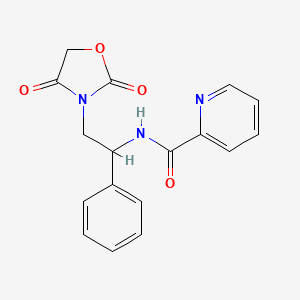

This compound is a chemical with the molecular formula C19H20F3N3OS and a molecular weight of 395.44. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a benzylthio group, a trifluoromethyl group, and a pyridin-2-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学研究应用

合成和缓蚀

- 缓蚀剂:已合成乙酰胺衍生物(包括具有复杂侧链的衍生物)并评估了它们的缓蚀效率。例如,2-(烷基硫烷基)-N-(吡啶-2-基)乙酰胺衍生物作为酸性介质中钢的缓蚀剂已显示出有希望的结果。由于其保护能力,此类化合物在防止金属降解的材料科学和工业应用中很有价值 (Yıldırım & Çetin, 2008).

抗菌和杀虫应用

- 抗菌活性:已合成新型乙酰胺衍生物并证明了其抗菌活性,这表明在开发新型抗菌剂方面具有潜在应用 (Fahim & Ismael, 2019).

- 杀虫剂评估:已经评估了源自乙酰胺前体的含有噻二唑部分的某些杂环化合物对棉叶虫等害虫的杀虫性能。这表明该化合物在农业害虫管理策略中具有潜在的实用性 (Fadda et al., 2017).

药物发现和分子设计

- 药物发现:乙酰胺衍生物已在药物发现中得到探索,特别是它们在合成具有潜在治疗应用的化合物中的作用。例如,研究结构修饰以增强针对特定生物途径或疾病的化合物的药理学特征 (Shibuya et al., 2018).

未来方向

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in the design of new pyrrolidine compounds with different biological profiles . This compound, with its unique combination of functional groups, could be a candidate for further investigation in drug discovery.

作用机制

Target of Action

The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It binds to the receptor and modifies its conformation, which in turn influences the receptor’s interaction with its endogenous or exogenous agonists . This modulation can potentiate the effects of these agonists, leading to enhanced anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The sigma-1 receptor is involved in several biochemical pathways, including the regulation of calcium ion influx via the IP3 receptor . By modulating the sigma-1 receptor, the compound can influence these pathways and their downstream effects, such as neuronal excitability and synaptic plasticity .

Pharmacokinetics

These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The modulation of the sigma-1 receptor by this compound can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to changes in neuronal excitability and synaptic plasticity, which are influenced by the sigma-1 receptor’s role in regulating calcium ion influx .

属性

IUPAC Name |

2-benzylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3OS/c20-19(21,22)15-6-7-17(23-10-15)25-9-8-16(11-25)24-18(26)13-27-12-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJMOBDVZYKXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)

![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)

![(3,5-Dimethyl-1H-pyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2741986.png)